4-(Cyclopent-1-en-1-yl)benzoic acid

説明

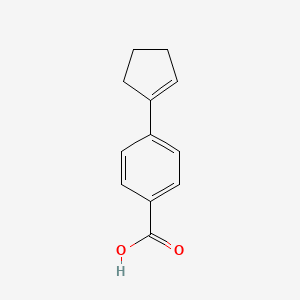

Structure

3D Structure

特性

IUPAC Name |

4-(cyclopenten-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCBPFAOWPSQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298924 | |

| Record name | 4-(cyclopent-1-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19936-21-1 | |

| Record name | NSC126981 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(cyclopent-1-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Cyclopent-1-en-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the physical properties of 4-(Cyclopent-1-en-1-yl)benzoic acid. Recognizing the limited availability of direct experimental data for this specific compound, this document serves as a predictive guide and a methodological resource for researchers, scientists, and professionals in drug development. By integrating theoretical predictions with established experimental protocols for analogous compounds, principally benzoic acid, this guide offers a robust framework for the characterization of this compound. The document details methodologies for determining key physical parameters such as melting point, solubility, and pKa, and discusses the expected spectroscopic signatures. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized to enhance understanding and practical application.

Introduction

This compound is an aromatic carboxylic acid of interest in medicinal chemistry and materials science due to its unique structural features, combining a rigid benzoic acid moiety with a reactive cyclopentenyl group. A thorough understanding of its physical properties is paramount for its application in drug design, formulation, and synthesis. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and stability. This guide provides a detailed examination of these properties, offering both predicted values and the experimental means to verify them.

Molecular Structure and Core Identifiers

The foundational information for this compound is summarized below. The structure consists of a benzoic acid core with a cyclopent-1-en-1-yl substituent at the para position.

Caption: Chemical structure of this compound.

Table 1: Core Identifiers for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂ | Calculated |

| Molecular Weight | 188.22 g/mol | Calculated |

| CAS Number | 19936-21-1 | Arctom |

Predicted and Comparative Physical Properties

Due to the absence of published experimental data, the following table presents predicted physical properties for this compound. These predictions are based on computational models and comparison with the well-characterized benzoic acid.[1][2][3][4][5]

Table 2: Predicted and Comparative Physical Properties

| Property | This compound (Predicted) | Benzoic Acid (Experimental) | Justification for Prediction |

| Melting Point (°C) | 160 - 180 | 122.4 °C[6] | The larger, more rigid cyclopentenyl group is expected to increase crystal lattice energy, leading to a higher melting point. |

| Boiling Point (°C) | > 300 | 249 °C[6] | Increased molecular weight and van der Waals forces from the cyclopentenyl group will likely increase the boiling point. |

| Water Solubility | Lower than benzoic acid | 3.44 g/L at 25 °C[7][8] | The nonpolar cyclopentenyl group increases the overall hydrophobicity of the molecule, reducing its solubility in water. |

| pKa | ~4.3 | 4.2[7][8] | The cyclopentenyl group is weakly electron-donating, which may slightly decrease the acidity (increase pKa) compared to benzoic acid. |

| LogP | > 2.5 | 1.87[9] | The addition of the hydrocarbon cyclopentenyl ring significantly increases the lipophilicity. |

Methodologies for Experimental Determination of Physical Properties

This section provides detailed protocols for the experimental determination of the key physical properties of this compound. Benzoic acid is used as a reference compound to illustrate the procedures.[10][11][12][13]

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1 °C). Impurities tend to lower and broaden the melting range.[13]

Experimental Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of a melting point apparatus.

-

Rapid Determination: Heat the sample at a rate of 10-15 °C/min to quickly determine an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting range is T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a crucial parameter, especially in drug development, as it affects bioavailability. The "shake-flask" method is a standard technique for determining equilibrium solubility.

Experimental Protocol:

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, acetone, ethyl acetate).

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the solubility in units such as g/L or mol/L.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.[14][15][16]

Experimental Protocol:

-

Solution Preparation: Prepare a standard solution of the acid in a suitable solvent (e.g., a water/co-solvent mixture if solubility is low). Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).[14]

-

Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place the acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add the base titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pH at which pH = pKa.[17]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, >10 ppm.[25]

-

Aromatic Protons: Two doublets in the aromatic region (7-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.[25]

-

Vinyl Proton (=CH-): A singlet or narrow multiplet in the alkene region (5.5-6.5 ppm).

-

Allylic and Aliphatic Protons (-CH₂-): Multiplets in the upfield region (1.5-3.0 ppm).

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal around 165-175 ppm.[24]

-

Aromatic Carbons: Four signals in the aromatic region (120-150 ppm), with the ipso-carbon attached to the carboxyl group being the most downfield.[24]

-

Alkene Carbons (=C-): Two signals in the alkene region (120-140 ppm).

-

Aliphatic Carbons (-CH₂-): Signals in the upfield region (20-40 ppm).

-

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[18][19]

-

C=O Stretch (Carbonyl): A strong, sharp absorption around 1680-1710 cm⁻¹, characteristic of an aromatic carboxylic acid.[18][19][22]

-

C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.[19]

-

C=C Stretch (Alkene and Aromatic): Medium to weak absorptions in the 1450-1650 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[27][28][29][30][31]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 188.22).[29]

-

Key Fragments:

-

Loss of -OH (m/z = 171)

-

Loss of -COOH (m/z = 143)

-

A prominent peak corresponding to the benzoyl cation or related fragments.

-

Conclusion

This technical guide provides a comprehensive overview of the physical properties of this compound, addressing the current lack of direct experimental data through reasoned predictions and detailed experimental protocols. The methodologies outlined herein, using benzoic acid as a reference, equip researchers with the necessary tools to accurately characterize this and similar novel compounds. The predictive data serves as a valuable starting point for experimental design and interpretation. A thorough experimental investigation based on the protocols in this guide is recommended to establish a definitive physical property profile for this compound.

References

-

BYJU'S. (n.d.). Properties of Benzoic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Hilal, S. H., et al. (2003). Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed. Retrieved from [Link]

-

Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Rashed, M. S., et al. (2003). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). PubMed. Retrieved from [Link]

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

arXiv. (2025). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

-

ResearchGate. (2025). Calculating physical properties of organic compounds for environmental modeling from molecular structure | Request PDF. Retrieved from [Link]

-

Quora. (2015). What are the principles of predicting the properties of a compound from its chemical structure?. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 0103 - BENZOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of the West Indies. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Scholars Research Library. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Cyclopenten-1-yl)-2-[(3-sulfophenyl)sulfonylamino]benzoic acid. Retrieved from [Link]

-

Study.com. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclopentylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyclopentylbenzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyclopropylbenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 4-Ethylbenzoic acid, cyclopentyl ester. Retrieved from [Link]

-

NIH. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyclopropylbenzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Retrieved from [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

-

SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

MOLBASE. (n.d.). 4-[4-(2-adamantylcarbamoyl)-5-cyclopentyl-pyrazol-1-yl]benzoic acid. Retrieved from [Link]

Sources

- 1. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoic acid | 65-85-0 [chemicalbook.com]

- 7. byjus.com [byjus.com]

- 8. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 9. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. pennwest.edu [pennwest.edu]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. pennwest.edu [pennwest.edu]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. study.com [study.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 22. echemi.com [echemi.com]

- 23. rsc.org [rsc.org]

- 24. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 25. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. scispace.com [scispace.com]

- 27. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 30. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Technical Application Guide: 4-(Cyclopent-1-en-1-yl)benzoic Acid in Medicinal Chemistry

Part 1: Executive Summary & Structural Rationale

4-(Cyclopent-1-en-1-yl)benzoic acid (CAS: 19936-21-1) acts as a critical structural intermediate and pharmacophore in drug discovery, specifically within the fields of nuclear receptor modulation (Retinoids) and bioisosteric design.

Unlike simple biphenyls, this molecule introduces a conformationally restricted non-aromatic ring (the cyclopentene moiety) conjugated to a benzoic acid. This specific geometry offers two distinct medicinal chemistry advantages:

-

Stilbene Isosterism: It mimics the geometry of stilbene-based retinoids (like TTNPB) but with altered electronic properties and lipophilicity.

-

Metabolic Safety: By replacing one phenyl ring of a biphenyl system with a cycloalkenyl ring, researchers can reduce the risk of forming toxic quinone-imine metabolites often associated with electron-rich biaryl systems, while maintaining the necessary lipophilic contacts in the binding pocket.

Key Physicochemical Profile

| Property | Value / Descriptor | Relevance |

| Molecular Weight | 188.22 g/mol | Fragment-based drug design (FBDD) compliant. |

| cLogP | ~3.1 - 3.4 | High lipophilicity suitable for nuclear receptor pockets. |

| H-Bond Donors | 1 (Carboxylic Acid) | Key anchor point for Arginine/Serine residues in receptor pockets. |

| Rotatable Bonds | 1 (C-C bond between rings) | Restricted rotation compared to alkyl chains; entropic benefit in binding. |

| Topological Polar Surface Area | 37.3 Ų | Good membrane permeability predicted. |

Part 2: Primary Applications

Retinoid Receptor Agonist Scaffolds (RAR/RXR)

The primary application of this compound is as a scaffold for Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) agonists.

-

Mechanism: The benzoic acid moiety mimics the polar head group of All-Trans Retinoic Acid (ATRA), forming a salt bridge with an arginine residue (typically Arg278 in RAR

) in the ligand-binding domain (LBD). The cyclopentenyl group acts as a hydrophobic core, mimicking the -

Advantage: The double bond in the cyclopentene ring locks the conformation, reducing the entropic penalty upon binding compared to flexible alkyl chains.

Bioisostere for Biphenyl Systems

In "Scaffold Hopping" campaigns, this molecule is used to replace the A-ring of biaryl drugs.

-

Application: Used to modulate solubility and lower planarity. The cyclopentene ring is slightly puckered compared to a flat phenyl ring, which can improve solubility and escape "flat-molecule" toxicity traps.

Part 3: Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Rationale: The most robust method to synthesize this scaffold is the palladium-catalyzed coupling of a vinyl triflate (derived from cyclopentanone) with 4-boronobenzoic acid. This avoids the instability of 1-halocyclopentenes.

Reagents:

-

Cyclopentanone[1]

-

Triflic anhydride (

) -

4-Carboxyphenylboronic acid (or its methyl ester)

- (Catalyst)

- (Base)

Step-by-Step Methodology:

-

Preparation of Cyclopent-1-en-1-yl Triflate:

-

Cool a solution of cyclopentanone (10 mmol) and 2,6-di-tert-butyl-4-methylpyridine (11 mmol) in dry DCM to 0°C.

-

Dropwise add triflic anhydride (11 mmol).

-

Stir at room temperature for 4 hours.

-

Workup: Filter off the pyridinium salt, concentrate the filtrate, and pass quickly through a short silica plug (eluting with pentane) to obtain the vinyl triflate. Note: Use immediately; vinyl triflates are unstable.

-

-

Cross-Coupling (The "Suzuki" Step):

-

In a Schlenk flask, dissolve the fresh cyclopent-1-en-1-yl triflate (1.0 equiv) and 4-(methoxycarbonyl)phenylboronic acid (1.1 equiv) in 1,4-dioxane/water (4:1 ratio).

-

Add

(2.5 equiv). -

Degas the solution with nitrogen for 15 minutes (Critical for Pd cycle).

-

Add

(5 mol%). -

Heat to reflux (100°C) for 12 hours under nitrogen.

-

-

Saponification (If using ester):

-

Cool reaction to RT. Add LiOH (3 equiv) and stir for 4 hours to hydrolyze the methyl ester to the free acid.

-

Acidify with 1M HCl to pH 3.

-

Extract with Ethyl Acetate (3x), dry over

, and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes:EtOAc with 1% Acetic Acid).

-

Protocol B: Biological Assay Preparation (Nuclear Receptor Activation)

Rationale: To test the efficacy of the molecule or its derivatives in activating RAR/RXR.

-

Stock Solution Preparation:

-

Dissolve pure this compound in 100% DMSO to create a 10 mM stock.

-

Validation: Verify solubility; no precipitate should be visible.

-

Store at -20°C in amber vials (retinoid-like structures can be light-sensitive).

-

-

Luciferase Reporter Assay (HEK293 Cells):

-

Transfection: Cotransfect cells with:

-

Expression plasmid for RAR

, RAR -

RARE-Luc (Retinoic Acid Response Element linked to Luciferase).

-

-

Dosing: Treat cells with serial dilutions of the compound (1 nM to 10

M) for 24 hours. -

Control: Use ATRA (All-Trans Retinoic Acid) as a positive control.

-

Readout: Lyse cells and measure luminescence. Plot Dose-Response curves to determine

.

-

Part 4: Visualization of Workflows

Synthetic Pathway (Suzuki Coupling)

This diagram illustrates the convergent synthesis strategy described in Protocol A.

Caption: Convergent synthesis via Palladium-catalyzed cross-coupling of vinyl triflate and aryl boronic acid.

Mechanism of Action: RAR Activation

This diagram details how the molecule interacts with the cellular machinery to induce gene transcription.[2]

Caption: Signaling cascade: Ligand binding induces RAR/RXR dimerization and recruitment of co-activators.

Part 5: Safety & Handling

-

Hazards: As a benzoic acid derivative, it acts as a mild irritant to eyes and skin.

-

Precaution: The cyclopentene double bond is susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) if keeping for long periods.

-

Stability: Avoid strong oxidizing agents which may cleave the alkene (oxidative cleavage) to yield 4-carboxyphenyl acetic acid derivatives or benzoic acid.

References

-

PubChem. 4-Cyclopentylbenzoic acid (Related Structure & Physical Data). National Library of Medicine. Available at: [Link]

-

MDPI. Revealing the Potential Application of EC-Synthetic Retinoid Analogues in Anticancer Therapy. (Discussion of synthetic retinoid scaffolds). Available at: [Link]

-

RSC Advances. Synthesis and biological evaluation of benzoic acid hybrids as anticancer agents.[3] (Context on benzoic acid pharmacophores). Available at: [Link]

Sources

Synthesis of 4-(Cyclopent-1-en-1-yl)benzoic Acid: A Detailed Protocol for Drug Discovery and Development

Introduction

4-(Cyclopent-1-en-1-yl)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its rigid, unsaturated cyclopentenyl moiety coupled with the functional handle of a benzoic acid group makes it an attractive scaffold for the synthesis of novel pharmaceutical agents and functional materials. This application note provides a detailed, field-proven protocol for the synthesis of this compound, grounded in the principles of modern synthetic organic chemistry. The chosen synthetic strategy is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, renowned for its high efficiency, functional group tolerance, and mild reaction conditions.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but a comprehensive understanding of the causality behind the experimental choices.

Strategic Overview: The Suzuki-Miyaura Approach

The synthesis of this compound is achieved via a two-step process, commencing with the preparation of a key cyclopentenylboronic acid pinacol ester, followed by its Suzuki-Miyaura cross-coupling with commercially available 4-bromobenzoic acid. This approach is advantageous due to the stability and ease of handling of the boronic ester intermediate and the high yields typically associated with this type of cross-coupling.[3]

The overall synthetic transformation is depicted below:

Figure 1: Overall synthetic scheme for this compound.

PART 1: Synthesis of Cyclopent-1-en-1-ylboronic Acid Pinacol Ester

This initial step focuses on the creation of the crucial organoboron coupling partner. The Miyaura borylation reaction is a reliable method for this transformation, starting from the corresponding halo-alkene.[3]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| 1-Chlorocyclopentene | C₅H₇Cl | 102.56 | 1.261 mol (129.3 g) | Commercially Available |

| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | 1.324 mol (336.4 g) | Commercially Available |

| Palladium(II) chloride | PdCl₂ | 177.33 | 0.0126 mol (2.22 g) | Commercially Available |

| Tricyclohexylphosphine | C₁₈H₃₃P | 280.42 | 0.0252 mol (7.03 g) | Commercially Available |

| Potassium Acetate | CH₃COOK | 98.14 | 3.783 mol (370.1 g) | Commercially Available |

| Toluene | C₇H₈ | 92.14 | 1 L | Anhydrous |

Experimental Protocol

-

Reaction Setup: In a 2 L four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and an argon inlet, add 1-chlorocyclopentene (129.3 g, 1.261 mol), bis(pinacolato)diboron (336.4 g, 1.324 mol), palladium(II) chloride (2.22 g, 0.0126 mol), tricyclohexylphosphine (7.03 g, 0.0252 mol), and potassium acetate (370.1 g, 3.783 mol).

-

Solvent Addition and Inerting: Add 1 L of anhydrous toluene to the flask. Purge the reaction mixture with argon for 15-20 minutes to ensure an inert atmosphere.

-

Reaction Execution: Heat the reaction mixture to 110 °C and maintain at reflux for 12 hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the catalyst and salts.

-

Extraction and Purification: Wash the filtrate with water (2 x 400 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product can be further purified by vacuum distillation to yield cyclopent-1-en-1-ylboronic acid pinacol ester.

PART 2: Suzuki-Miyaura Cross-Coupling for this compound

With the boronic ester in hand, the final carbon-carbon bond formation is achieved through a palladium-catalyzed cross-coupling with 4-bromobenzoic acid.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 1.0 equiv. | Commercially Available |

| Cyclopent-1-en-1-ylboronic acid pinacol ester | C₁₁H₁₉BO₂ | 194.08 | 1.2 equiv. | Synthesized in Part 1 |

| Palladium(II) acetate | Pd(OAc)₂ | 224.49 | 0.02 equiv. | Commercially Available |

| Triphenylphosphine | PPh₃ | 262.29 | 0.08 equiv. | Commercially Available |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 3.0 equiv. | Commercially Available |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | As required | Anhydrous |

| Water | H₂O | 18.02 | As required | Degassed |

Experimental Protocol

Figure 2: Workflow for the Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup: To a Schlenk flask, add 4-bromobenzoic acid (1.0 equiv), cyclopent-1-en-1-ylboronic acid pinacol ester (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and sodium carbonate (3.0 equiv).

-

Solvent Addition and Degassing: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water. The reaction mixture should be thoroughly purged with argon for 15-20 minutes.

-

Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously overnight. Monitor the reaction's progress by thin-layer chromatography (TLC), observing the disappearance of the 4-bromobenzoic acid spot.

-

Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. The filtrate is then acidified to a pH of 2-3 with 2M hydrochloric acid, which will precipitate the carboxylic acid product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.[4][5][6][7][8]

Characterization

The final product should be characterized to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (typically in the range of 7.2-8.2 ppm), the vinylic proton of the cyclopentenyl group (around 6.0-6.5 ppm), and the allylic and aliphatic protons of the cyclopentenyl ring (in the range of 2.0-3.0 ppm). The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm).

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals for the carboxylic acid carbonyl carbon (~170 ppm), the aromatic carbons (125-145 ppm), the vinylic carbons of the cyclopentenyl group (~130-140 ppm), and the aliphatic carbons of the cyclopentenyl ring (~20-40 ppm).[9][10][11][12]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point (MP): A sharp melting point is indicative of a pure compound.

Safety and Handling

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Reagent-Specific Precautions:

-

Palladium Catalysts: Palladium catalysts are flammable and can be pyrophoric, especially when finely divided on carbon. Handle under an inert atmosphere. Avoid inhalation of dust.[2]

-

Organoboronic Acids and Esters: These compounds can be irritants. Avoid inhalation and contact with skin and eyes. Some boronic acids are hygroscopic and should be stored in a desiccator.

-

Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Handle with care and ensure proper ventilation.

Waste Disposal:

-

Palladium-containing waste should be collected and disposed of as hazardous waste according to institutional and local regulations. Recycling of palladium waste is a viable and environmentally responsible option.[3][13][14]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable compound for their drug discovery and materials science endeavors. The causality-driven explanations for each step aim to empower the user with a deeper understanding of the synthetic process, facilitating troubleshooting and adaptation for related synthetic targets.

References

-

Palladium Waste - London Chemicals & Resources Limited. (2023, May 11). Retrieved from [Link]

-

Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters - PMC. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

-

LCSS: PALLADIUM ON CARBON. (n.d.). Retrieved from [Link]

-

Several Methods Of Palladium Carbon Catalyst Recycling Treatment. (2024, September 30). Retrieved from [Link]

-

Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (2017, November 16). Retrieved from [Link]

-

Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (n.d.). Retrieved from [Link]

-

The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

-

4-Vinylbenzoic acid | C9H8O2 | CID 14098 - PubChem. (n.d.). Retrieved from [Link]

-

4-Benzoylbenzoic acid | C14H10O3 | CID 69147 - PubChem. (n.d.). Retrieved from [Link]

-

Lab Report Recrystallization September 27, 2016 - FAMU. (2016, September 27). Retrieved from [Link]

-

4-(Cyclopent-1-enyl)benzoic acid methyl ester - Optional[MS (GC)] - Spectrum. (n.d.). Retrieved from [Link]

-

The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (n.d.). Retrieved from [Link] benzoic-acid.htm

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. (n.d.). Retrieved from [Link]

-

(PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.). Retrieved from [Link]

-

Chemical Properties of Benzoic acid, 4-formyl- (CAS 619-66-9) - Cheméo. (n.d.). Retrieved from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC. (2025, November 20). Retrieved from [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 6. famu.edu [famu.edu]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. rsc.org [rsc.org]

- 12. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

Application Note: 4-(Cyclopent-1-en-1-yl)benzoic Acid as a Conjugated Mesogenic Building Block

Topic: 4-(Cyclopent-1-en-1-yl)benzoic acid in Material Science Applications Document Type: Technical Application Note & Protocol Guide Audience: Material Scientists, Polymer Chemists, and Drug Development Researchers[1]

Executive Summary

This compound (CAS: 19936-21-1) is a bifunctional aromatic intermediate critical to the synthesis of advanced soft materials.[1] Characterized by a rigid phenyl ring conjugated with a cyclopentenyl moiety, this compound serves as a high-value "mesogenic core" precursor.[1]

Its primary utility lies in Liquid Crystal (LC) engineering, where it functions as a gateway intermediate to the industry-standard trans-4-cyclohexylbenzoate class of nematic liquid crystals.[1] Furthermore, the presence of the polymerizable endocyclic double bond allows it to serve as a monomer for Side-Chain Liquid Crystalline Polymers (SCLCPs) and a ligand for Metal-Organic Frameworks (MOFs) requiring kinked, semi-rigid linkers.

This guide details the synthesis, purification, and application protocols for leveraging this compound in material science.

Technical Profile & Material Significance

Structural Logic

The molecule features two distinct functional handles:[2]

-

Carboxylic Acid (C-1): A "head" group facilitating dimerization (hydrogen bonding), esterification (LC formation), or metal coordination (MOFs).

-

Cyclopentenyl Moiety (C-4): A "tail" group providing structural rigidity and π-conjugation.[1]

-

Conjugation: The double bond at the 1-position is conjugated with the benzene ring, enhancing optical anisotropy (birefringence,

) compared to its saturated cyclohexyl analogs. -

Geometry: The cyclopentene ring introduces a specific bond angle (approx. 126° at the alkene) that disrupts perfect linearity, useful for tuning melting points and phase transition temperatures in crystal engineering.

-

Key Applications

| Application Domain | Function | Mechanism of Action |

| Liquid Crystals (Nematic) | Precursor / Core | Used to synthesize trans-4-cyclopentyl or cyclohexyl benzoates via catalytic hydrogenation.[1] The unsaturated form itself offers higher birefringence due to extended conjugation. |

| Polymer Science | Monomer | The internal double bond allows for radical or cationic polymerization, grafting the benzoic acid mesogen onto a polymer backbone (SCLCPs). |

| Crystal Engineering | Ligand | Forms centrosymmetric dimers via carboxylic acid H-bonding; used to create 1D ribbons or 2D sheets in supramolecular assemblies.[1] |

| MOFs | Linker | Acts as a semi-rigid linker in coordination polymers, where the cyclopentenyl "kink" prevents dense packing, increasing porosity. |

Scientific Protocols

Protocol A: High-Purity Synthesis via Suzuki-Miyaura Coupling

Rationale: While dehydration of tertiary alcohols is a classical route, it often yields isomeric mixtures (double bond migration). The Suzuki coupling of 4-carboxyphenylboronic acid with 1-chlorocyclopentene (or the reverse coupling) guarantees regiospecificity at the 1-position.[1]

Reagents:

-

Substrate B: 1-Cyclopentenylboronic acid (1.2 eq)[1]

-

Catalyst: Pd(dppf)Cl₂ (3 mol%)[1]

-

Base: Potassium Carbonate (

, 3.0 eq) -

Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Methodology:

-

Degassing: In a Schlenk flask, combine 1,4-dioxane and water. Sparge with Argon for 20 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).

-

Loading: Add 4-bromobenzoic acid (2.01 g, 10 mmol), 1-cyclopentenylboronic acid (1.34 g, 12 mmol), and

(4.14 g, 30 mmol). -

Catalysis: Add Pd(dppf)Cl₂ (245 mg, 0.3 mmol) under a positive stream of Argon. Seal the flask immediately.

-

Reaction: Heat to 90°C for 16 hours with vigorous stirring. The solution should turn dark black/brown.

-

Work-up:

-

Purification: Recrystallize from hot Ethanol/Water (9:1) to yield off-white needles.[1]

Protocol B: Synthesis of Liquid Crystal Mesogen (Esterification)

Rationale: To evaluate the mesogenic properties, the acid must be capped with a flexible or rigid tail (e.g., a phenol derivative).

Reagents:

-

Acid: this compound (Synthesized in Protocol A)[1]

-

Phenol: 4-Ethoxyphenol (Standard LC tail)[1]

-

Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).[1]

Methodology:

-

Dissolve the acid (1.0 eq) and 4-ethoxyphenol (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add DMAP (0.1 eq) as a catalyst.[1]

-

Cool to 0°C. Add DCC (1.1 eq) dissolved in DCM dropwise.

-

Stir at 0°C for 1 hour, then warm to Room Temperature and stir for 12 hours.

-

Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Isolation: Wash filtrate with 1M HCl, then Sat.

, then Brine.[1] -

Crystallization: Recrystallize from Ethanol.

-

Characterization: Use Differential Scanning Calorimetry (DSC) to determine the Nematic-to-Isotropic transition temperature (

).[1]

Data Visualization & Pathway Analysis

Figure 1: Synthesis and Application Pathways

The following diagram illustrates the chemical genealogy of the compound, from synthesis to its divergence into Polymer and Liquid Crystal applications.[7]

Caption: Synthetic workflow transforming precursors into the target mesogen, which then branches into Liquid Crystal, Polymer, and MOF applications.

Critical Quality Attributes (CQA)

When sourcing or synthesizing this material for device applications, the following parameters must be validated:

| Parameter | Specification | Impact on Application |

| Purity (HPLC) | > 99.5% | Impurities >0.5% drastically lower the Clearing Point ( |

| Metal Content (Pd) | < 10 ppm | Residual Palladium from synthesis acts as a trap in organic electronics, reducing charge carrier mobility. |

| Water Content | < 0.1% | Moisture interferes with subsequent esterification or MOF coordination steps.[1] |

| Isomer Purity | 100% endo-olefin | Migration of the double bond to the exo position changes the molecular length and packing efficiency. |

References

-

Synthesis & Cross-Coupling

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

-

Note on Protocol: Adapted from standard aqueous Suzuki coupling methodologies for aryl-alkenyl systems (See Functionalization of Phenylboronic Acid-Containing Nanoparticles, PMC 2023).[1]

-

-

Liquid Crystal Applications

-

Kirsch, P. (2022). Modern Liquid Crystals: Materials and Applications. Wiley-VCH.[1] (General reference for cyclohexyl/cyclopentyl benzoate mesogens).

-

Ningbo Inno Pharmchem. (2026). 4-(trans-4-Propylcyclohexyl)benzoic acid as LC Intermediate. Link (Demonstrates the industrial relevance of the saturated analog).

-

-

Compound Data

Sources

- 1. 1226072-26-9,5-Bromo-7-chlorobenzoxazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. scispace.com [scispace.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Experimental procedure for using 4-(Cyclopent-1-en-1-yl)benzoic acid

An In-Depth Technical Guide to the Experimental Use of 4-(Cyclopent-1-en-1-yl)benzoic acid

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis, application, and characterization of this compound. This versatile chemical intermediate serves as a valuable building block in the fields of medicinal chemistry and materials science, offering a unique combination of a rigid benzoic acid core and a reactive cyclopentenyl moiety.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring robust and reproducible experimental outcomes.

Compound Overview and Strategic Importance

This compound (CAS No. 19936-21-1) is a carboxylic acid building block with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol .[2] Its structure is strategically significant for several reasons:

-

The Carboxylic Acid Handle : This functional group is a cornerstone of organic synthesis. It can be readily converted into a wide array of other functionalities, including esters, amides, and acid chlorides, or used directly as a hydrogen bond donor/acceptor in supramolecular chemistry.

-

The Aryl Core : The benzene ring provides a rigid scaffold, crucial for orienting substituents in three-dimensional space, a key consideration in rational drug design.

-

The Cyclopentenyl Group : This unsaturated aliphatic ring introduces conformational constraints and lipophilicity. The double bond offers a site for further chemical modification, such as hydrogenation, epoxidation, or dihydroxylation, allowing for the exploration of diverse chemical space.

Given these features, the primary application of this compound is as a synthon in multi-step organic syntheses to create more complex molecules with potential biological activity or unique material properties.[1]

Core Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the aryl and cyclopentenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction is prized for its mild conditions, high tolerance of functional groups, and the commercial availability of its precursors.[5][6][7]

The protocol below details the synthesis of this compound from 4-bromobenzoic acid and cyclopent-1-en-1-ylboronic acid.

The reaction involves the coupling of an organoboron species (cyclopent-1-en-1-ylboronic acid) with an organohalide (4-bromobenzoic acid) using a Palladium(0) catalyst. A base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[6]

| Reagent/Material | Role | M.W. ( g/mol ) | Typical Amount (1 mmol scale) | Moles (mmol) |

| 4-Bromobenzoic acid | Aryl Halide Substrate | 201.02 | 201 mg | 1.0 |

| Cyclopent-1-en-1-ylboronic acid | Organoboron Partner | 111.94 | 134 mg | 1.2 |

| Pd(dppf)Cl₂ | Palladium Pre-catalyst | 731.73 | 37 mg | 0.05 (5 mol%) |

| Sodium Carbonate (Na₂CO₃) | Base | 105.99 | 318 mg | 3.0 |

| 1,4-Dioxane | Organic Solvent | - | 8 mL | - |

| Deionized Water | Aqueous Solvent | - | 2 mL | - |

-

Reaction Setup : To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (201 mg, 1.0 mmol), cyclopent-1-en-1-ylboronic acid (134 mg, 1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).

-

Scientist's Note: Using a slight excess of the boronic acid component can help drive the reaction to completion and compensate for any potential homocoupling side reactions.[5] The base is crucial; it converts the boronic acid to a more nucleophilic boronate species, which is necessary for the transmetalation step.[6]

-

-

Catalyst Addition : Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 37 mg, 0.05 mmol).

-

Solvent Addition : Add 1,4-dioxane (8 mL) and deionized water (2 mL). The biphasic mixture allows for the dissolution of both the organic substrates and the inorganic base.[3]

-

Degassing : Seal the flask with a septum. Purge the reaction mixture with a gentle stream of argon or nitrogen for 15 minutes while stirring. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction : Place the flask in a preheated oil bath at 85 °C. Stir the reaction vigorously for 12-18 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the reaction mixture to a spot of the 4-bromobenzoic acid starting material.

-

-

Workup and Isolation : a. Cool the reaction mixture to room temperature. b. Dilute the mixture with 20 mL of ethyl acetate. c. Carefully acidify the aqueous layer to a pH of ~2-3 using 1 M HCl. This protonates the carboxylate salt of the product, rendering it soluble in the organic layer. d. Transfer the mixture to a separatory funnel. Separate the organic layer. e. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate. f. Combine all organic layers, wash with 20 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Application as a Core Fragment in Medicinal Chemistry

Benzoic acid and its derivatives are privileged scaffolds in drug discovery, appearing in numerous approved therapeutic agents.[8][9][10] The title compound can be readily derivatized at its carboxylic acid terminus to generate libraries of compounds for biological screening. A primary example is its conversion to an amide, a bioisostere for the carboxylic acid with altered physicochemical properties.

-

Setup : Dissolve this compound (94 mg, 0.5 mmol) in 5 mL of anhydrous dimethylformamide (DMF) in a round-bottom flask under an argon atmosphere.

-

Activation : Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (228 mg, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (0.17 mL, 1.0 mmol). Stir for 15 minutes at room temperature.

-

Scientist's Note: HATU is a highly efficient peptide coupling reagent that converts the carboxylic acid into an activated ester in situ, which is highly reactive towards nucleophilic attack by an amine. DIPEA is a non-nucleophilic base used to scavenge the HCl produced.

-

-

Amine Addition : Add benzylamine (0.06 mL, 0.55 mmol) dropwise to the solution.

-

Reaction : Stir the mixture at room temperature for 4-6 hours until TLC or LC-MS analysis indicates the consumption of the starting acid.

-

Workup : Pour the reaction mixture into 50 mL of water. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with 5% LiCl solution (to remove residual DMF), water, and brine. Dry over Na₂SO₄, filter, and concentrate.

-

Purification : Purify the crude amide product by flash column chromatography on silica gel to yield the desired N-benzyl-4-(cyclopent-1-en-1-yl)benzamide.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Purpose | Expected Key Features for this compound |

| ¹H NMR | Structural Elucidation (Proton Env.) | - Aromatic protons (AA'BB' system): Two doublets between δ 7.4-8.1 ppm.- Vinyl proton: A singlet or multiplet around δ 6.1-6.4 ppm.- Allylic/Aliphatic protons: Multiplets between δ 2.0-3.0 ppm.- Carboxylic acid proton: A broad singlet > δ 12 ppm (may not be observed). |

| ¹³C NMR | Structural Elucidation (Carbon Skeleton) | - Carboxylic Carbonyl: ~167-172 ppm.- Aromatic Carbons: 4 signals between ~125-145 ppm.- Alkene Carbons: 2 signals between ~130-140 ppm.- Aliphatic Carbons: Signals between ~20-40 ppm. |

| Mass Spec. (ESI-) | Molecular Weight Confirmation | Expected [M-H]⁻ ion at m/z = 187.07. |

| FT-IR Spectroscopy | Functional Group Identification | - Broad O-H stretch from ~2500-3300 cm⁻¹ (carboxylic acid).- Sharp C=O stretch at ~1680-1710 cm⁻¹.- C=C stretches (aromatic and alkene) at ~1600-1650 cm⁻¹.- C-H stretches ~2800-3100 cm⁻¹. |

Safety and Handling

-

Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and nitrile gloves when handling chemicals.[5]

-

Reagent Hazards : Palladium catalysts can be harmful if inhaled or absorbed through the skin.[5] Organic solvents like 1,4-dioxane are flammable and have associated health risks. Handle all reagents in a well-ventilated fume hood.

-

Waste Disposal : Dispose of all organic and aqueous waste in appropriately labeled containers according to institutional guidelines.

References

-

Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. Studylib. [Link]

-

4-(Cyclopenten-1-yl)-2-[(3-sulfophenyl)sulfonylamino]benzoic acid | C18H17NO7S2 | CID 168654842 - PubChem. PubChem. [Link]

-

4-Cyclopentylbenzoic acid | C12H14O2 | CID 14163671 - PubChem. PubChem. [Link]

-

A supramolecular approach for recyclable palladium catalyst in Suzuki–Miyaura coupling reaction in aqueous media. Royal Society of Chemistry. [Link]

-

4-(Cyclopent-1-enyl)benzoic acid methyl ester - SpectraBase. SpectraBase. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Driving Organic Synthesis with 4-(4-Oxocyclohexyl)benzoic Acid: A Chemist's Guide. hopax.com. [Link]

-

4-(Cyclopropanecarboxamido)benzoic acid - PMC - PubMed Central - NIH. National Center for Biotechnology Information. [Link]

-

Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... - ResearchGate. ResearchGate. [Link]

-

Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed. National Center for Biotechnology Information. [Link]

-

Suzuki cross-coupling reaction - YouTube. YouTube. [Link]

-

4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem. PubChem. [Link]

-

Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC. National Center for Biotechnology Information. [Link]

-

4-Ethylbenzoic acid, cyclopentyl ester - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. Preprints.org. [Link]

-

Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study - MDPI. MDPI. [Link]

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Publishing. Royal Society of Chemistry. [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. MDPI. [Link]

-

Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring - ResearchGate. ResearchGate. [Link]

-

Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid - MDPI. MDPI. [Link]

-

4-(pent-4-en-1-yl)benzoic acid (C12H14O2) - PubChemLite. PubChemLite. [Link]

-

Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools - Scholarly Publications Leiden University. Scholarly Publications Leiden University. [Link]

-

(PDF) 4-(Cyclopropanecarboxamido)benzoic acid - ResearchGate. ResearchGate. [Link]

-

Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1 - ResearchGate. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 19936-21-1|this compound|BLD Pharm [bldpharm.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. studylib.net [studylib.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. preprints.org [preprints.org]

- 9. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Pharmacological Profiling & Assay Development for 4-(Cyclopent-1-en-1-yl)benzoic Acid

Executive Summary & Scientific Rationale

4-(Cyclopent-1-en-1-yl)benzoic acid represents a "privileged scaffold" in medicinal chemistry, combining a polar carboxylic acid headgroup with a lipophilic, conformationally restricted cyclopentenyl tail. This structural motif mimics the geometry of stilbenes and biaryl systems but offers distinct solubility and metabolic profiles.

In drug discovery, this moiety is frequently utilized as:

-

A Bioisostere: Replacing phenyl rings in retinoids (RAR/RXR ligands) or PPAR agonists to improve lipophilicity (LogP) and receptor fit.

-

A Chemical Probe: Investigating structure-activity relationships (SAR) in fragment-based drug discovery (FBDD).

-

A Metabolic Substrate: The cyclopentenyl double bond serves as a specific handle for Cytochrome P450-mediated epoxidation studies.

This guide details the critical in vitro assays required to characterize this compound's physicochemical properties, metabolic stability, and biological activity.

Physicochemical Profiling: Solubility & Lipophilicity

Before biological testing, the amphiphilic nature of the molecule (hydrophilic acid + lipophilic ring) requires precise characterization to prevent compound precipitation in aqueous buffers.

Protocol A: pH-Dependent Solubility & LogD Determination

Rationale: The carboxylic acid (pKa ~4.2) means the compound exists as an anion at physiological pH (7.4) but is neutral in acidic environments. The cyclopentenyl ring adds significant lipophilicity, potentially causing aggregation in DMSO/Water mixtures.

Materials:

-

Test Compound: this compound (>98% purity).

-

Buffer Systems: 0.1M Phosphate buffer (pH 7.4), 0.1M HCl (pH 1.2).

-

Octanol (HPLC Grade).

-

Shake-flask assembly.

Methodology:

-

Saturation: Add excess solid compound to 5 mL of buffer (pH 7.4 and pH 1.2) in separate vials.

-

Equilibration: Shake at 25°C for 24 hours (250 rpm).

-

Phase Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

-

LogD Calculation: Perform octanol-water partitioning. Mix equal volumes of octanol and buffer-saturated supernatant. Shake for 4 hours. Measure concentration in both phases.

Target Specification:

-

Expected LogD (pH 7.4): 1.5 – 2.5 (Moderate lipophilicity, good membrane permeability).

-

Solubility (pH 7.4): >100 µM (Suitable for cell-based assays).

Metabolic Stability: Microsomal Clearance Assay

Scientific Context: The alkene moiety in the cyclopentene ring is a "soft spot" for metabolic oxidation. CYP450 enzymes (specifically CYP2C9 and CYP3A4) may target this double bond for epoxidation or allylic hydroxylation. Determining the intrinsic clearance (

Protocol B: Liver Microsome Stability Assay

Workflow Diagram:

Caption: Step-by-step workflow for determining the metabolic half-life of cyclopentenyl-benzoic acid derivatives.

Detailed Procedure:

-

Pre-Incubation: Mix this compound (1 µM final) with pooled human liver microsomes (0.5 mg protein/mL) in 100 mM Potassium Phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).

-

Control: Run a parallel reaction without NADPH to assess chemical instability.

-

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Warfarin).

-

Processing: Centrifuge at 4000 rpm for 20 minutes to precipitate proteins.

-

LC-MS/MS Analysis: Monitor the parent ion

(m/z ~187.08) in Negative Electrospray Ionization (ESI-) mode.

Data Interpretation:

Plot

Biological Activity: Nuclear Receptor Transactivation

Scientific Context: The structural similarity of this compound to the hydrophobic tail of retinoic acid suggests it may act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) or Retinoid X Receptors (RXRs).

Protocol C: Luciferase Reporter Gene Assay (PPAR )

Objective: To determine if the compound acts as an agonist for PPAR

Materials:

-

Cell Line: HEK293T or COS-7 cells.

-

Plasmids:

-

Expression Vector: Gal4-PPAR

-LBD (Ligand Binding Domain). -

Reporter Vector: UAS-Luciferase (Upstream Activation Sequence).

-

Normalization Vector: Renilla Luciferase (constitutive).

-

-

Reagents: Lipofectamine 3000, Dual-Luciferase Assay System.

Step-by-Step Protocol:

-

Seeding: Plate HEK293T cells in 96-well white plates (20,000 cells/well) in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous hormones).

-

Transfection: After 24h, co-transfect plasmids using Lipofectamine.

-

Treatment: 6 hours post-transfection, treat cells with:

-

Vehicle (0.1% DMSO).

-

Positive Control (Rosiglitazone, 1 µM).

-

Test Compound (Dose-response: 0.1 µM – 100 µM).

-

-

Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.

-

Lysis & Detection: Wash cells with PBS. Add Passive Lysis Buffer.

-

Measurement: Inject Firefly substrate (measure luminescence), then Stop & Glo substrate (measure Renilla).

Data Analysis: Calculate Relative Light Units (RLU) = Firefly / Renilla. Normalize to Vehicle control.

Signaling Pathway Visualization:

Caption: Mechanism of action for the reporter assay. The compound binds the PPAR-LBD, triggering co-activator recruitment and luciferase expression.

Cytotoxicity & Safety Profiling

Before advancing to animal models, the general cytotoxicity must be established to differentiate specific receptor activity from non-specific cell death.

Protocol D: MTT Cell Viability Assay

Materials:

-

Cell Lines: HepG2 (Liver model), HUVEC (Endothelial model).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Protocol:

-

Seeding: 5,000 cells/well in 96-well plates. Adhere overnight.

-

Exposure: Treat with serial dilutions of the compound (1 µM – 200 µM) for 48 hours.

-

Labeling: Add MTT reagent (0.5 mg/mL final). Incubate 4 hours at 37°C.

-

Mechanism:[1] Viable mitochondria reduce yellow MTT to purple formazan.

-

-

Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve crystals.

-

Quantification: Measure Absorbance at 570 nm (Reference 630 nm).

Acceptance Criteria:

-

: If

-

Therapeutic Index: Ratio of

should be >10.

Summary of Experimental Parameters

| Assay Type | Key Readout | Critical Control | Purpose |

| Solubility | Concentration (µM) | pH 7.4 Buffer | Prevent false negatives due to precipitation. |

| Metabolic Stability | Warfarin (Low CL), Verapamil (High CL) | Assess bioavailability potential. | |

| Reporter Gene | Fold Induction (RLU) | Rosiglitazone (Agonist) | Verify target engagement (PPAR/RAR). |

| MTT Viability | Triton X-100 (100% Kill) | Establish safety window. |

References

-

Fragment-Based Drug Discovery: Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. Link

-

Benzoic Acid Toxicity: U.S. EPA.[2] (2025).[2][3][4][5] Benzoic acid, 4-(cyclopentylmethyl)- Toxicity Models.[2][4][6] CompTox Chemicals Dashboard. Link[4]

-

Nuclear Receptor Assays: Seimandi, M., et al. (2005). Differential responses of PPARalpha, PPARdelta, and PPARgamma reporter cell lines to selective PPAR synthetic ligands. Analytical Biochemistry. Link

-

Metabolic Stability Protocols: Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

-

Anticancer Benzoic Acid Derivatives: Abuelizz, H.A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 3. 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. 1226072-26-9,5-Bromo-7-chlorobenzoxazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

Technical Comparison: Structural Dynamics of 4-(Cyclopent-1-en-1-yl)benzoic Acid Derivatives

Executive Summary

This guide provides a technical analysis of 4-(cyclopent-1-en-1-yl)benzoic acid , a critical scaffold in the development of liquid crystals and non-steroidal anti-inflammatory drug (NSAID) analogues. Unlike its fully aromatic (biphenyl) or fully aliphatic (cyclopentyl) counterparts, this derivative offers a unique "semi-rigid" structural motif.

The presence of the alkene double bond within the five-membered ring introduces specific geometric constraints—locking the ring pucker while preventing free rotation—which significantly alters crystal packing efficiency and solubility profiles. This guide compares its crystallographic behavior against standard alternatives to assist researchers in scaffold selection.

Part 1: Comparative Structural Analysis

The Core Problem: Rigidity vs. Solubility

In drug design and materials science, the linker between the carboxylic acid headgroup and the hydrophobic tail dictates the bulk properties.

-

Too Rigid (Biphenyls): High melting points, poor solubility, strong

- -

Too Flexible (Cycloalkyls): Low melting points, entropic penalties in binding pockets.

-

The Solution (Cycloalkenyls): The cyclopentenyl group provides a "Goldilocks" zone—directional rigidity without the insolubility of extended aromatic systems.

Comparative Data: Topic vs. Alternatives

The following table contrasts the crystallographic and physical properties of the topic molecule against its primary structural analogues.

| Feature | Topic: this compound | Alt 1: 4-Phenylbenzoic acid | Alt 2: 4-Cyclopentylbenzoic acid |

| Linker Type | Semi-Rigid (Vinyl-like) | Rigid (Aromatic) | Flexible (Aliphatic) |

| Ring Conformation | Envelope (C-C=C planar segment) | Planar (Twisted relative to benzoate) | Envelope/Twist (Dynamic) |

| Inter-ring Torsion | Free rotation | ||

| Primary Synthon | Carboxylic Dimer | Carboxylic Dimer | Carboxylic Dimer |

| Secondary Interaction | Weak C-H | Strong | Van der Waals only |

| Solubility (EtOH) | Moderate | Low | High |

Structural Insight: The "Envelope" Effect

In the crystal lattice, the cyclopentenyl ring adopts an envelope conformation . Unlike the phenyl ring (flat) or the cyclopentyl ring (dynamic puckering), the double bond forces four carbons into a near-plane, with the fifth carbon (the "flap") out of plane.

-

Impact: This "flap" disrupts the tight packing seen in biphenyl derivatives, lowering the lattice energy slightly and improving solubility while maintaining the linear vector required for liquid crystalline mesophases.

Part 2: Experimental Protocols

Synthesis Workflow (Suzuki-Miyaura Coupling)

To obtain X-ray quality crystals, high-purity material is required. The most reliable route is the Suzuki coupling of 4-carboxyphenylboronic acid with 1-cyclopentenyl triflate.

Reagents:

-

4-Carboxyphenylboronic acid (1.0 eq)

-

1-Cyclopentenyl triflate (1.1 eq)

-

Pd(PPh

) -

Na

CO -

Solvent: DME/Water (2:1)

Step-by-Step Protocol:

-

Degassing: Sparge the DME/Water mixture with Argon for 30 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

-

Addition: Add the boronic acid, triflate, and base to the reaction vessel. Add the catalyst last under a counter-flow of Argon.

-

Reflux: Heat to 85°C for 12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the benzoic acid derivative.

-

Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1). Do not use column chromatography for the final step if growing single crystals; trace silica can act as nucleation sites.

Crystallization for X-Ray Diffraction (Vapor Diffusion)

Direct evaporation often yields microcrystals unsuitable for SC-XRD. Vapor diffusion is the preferred method for this semi-rigid scaffold.

System:

-

Solvent (Inner Vial): THF or Acetone (High solubility).

-

Antisolvent (Outer Vial): Pentane or Water (Low solubility).

Protocol:

-

Dissolve 20 mg of the purified acid in 1 mL of THF in a small (4 mL) vial.

-

Filter the solution through a 0.45

m PTFE syringe filter into the vial to remove dust (heterogeneous nuclei). -

Place the open small vial inside a larger (20 mL) jar containing 5 mL of Pentane.

-

Seal the outer jar tightly.

-

Store at 4°C in a vibration-free environment.

-

Timeline: Crystals suitable for X-ray (0.2 – 0.4 mm) typically appear within 3–7 days.

Part 3: Visualizing the Logic

Workflow: From Synthesis to Structure

The following diagram illustrates the critical decision points in the experimental workflow to ensure high-quality structural data.

Caption: Optimized workflow for isolating single crystals of benzoic acid derivatives. Vapor diffusion is prioritized to minimize twinning.

Structural Logic: Packing Motif Determinants

This diagram explains why the molecule packs the way it does, illustrating the competition between hydrogen bonding and steric bulk.

Caption: The crystal lattice is a compromise between the strong acid dimer formation and the steric volume of the non-planar cyclopentenyl ring.

References

-

Suzuki, A. (1999).[1] "Recent advances in the Suzuki-Miyaura cross-coupling reactions of organoboron derivatives with organic electrophiles." Journal of Organometallic Chemistry.

-

Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition.

-

PubChem. "4-Cyclopentylbenzoic acid (CID 14163671)."[2] National Library of Medicine.

-

Gavezzotti, A. (1994). "Are Crystal Structures Predictable?" Accounts of Chemical Research.

-

Vishweshwar, P., et al. (2003). "Crystal engineering of pharmaceutical co-crystals." Chemical Communications.[1]

Sources

Comparative study of synthetic routes to 4-(Cyclopent-1-en-1-yl)benzoic acid

Executive Summary

4-(Cyclopent-1-en-1-yl)benzoic acid is a critical scaffold in medicinal chemistry, often serving as a precursor for liquid crystals and rigid-core drug analogs (e.g., COX-2 inhibitors, retinoids). Its structural rigidity, provided by the styrene-like conjugation between the phenyl ring and the cyclopentenyl moiety, dictates its biological and physical properties.

This guide compares the three dominant synthetic methodologies:

-

Suzuki-Miyaura Cross-Coupling: The industry standard for high-purity, regiospecific synthesis.

-

Grignard Addition / Dehydration: A classical, cost-effective route suitable for bulk manufacturing, though requiring rigorous impurity control.

-

Heck Alkenylation: An atom-economical approach often plagued by regioselectivity issues (double bond migration).

Recommendation: For pharmaceutical applications requiring >99.5% isomeric purity, Method A (Suzuki) is the validated choice. For early-stage cost-optimization where downstream purification is available, Method B (Grignard/Dehydration) offers a lower raw material cost structure.

Strategic Pathway Analysis

The following diagram illustrates the three competing pathways to the target molecule.

Figure 1: Comparative synthetic pathways. Route A provides direct access; Route B involves a stepwise functional group manipulation; Route C is direct but prone to isomerization.

Comparative Performance Matrix

| Metric | Method A: Suzuki-Miyaura | Method B: Grignard/Dehydration | Method C: Heck Reaction |

| Overall Yield | 85 - 95% | 60 - 75% | 40 - 60% |

| Regioselectivity | High (>99:1) | Moderate (Dependent on acid catalyst) | Low (Double bond migration common) |

| Reagent Cost | High (Boronic acids/Pd catalyst) | Low (Common solvents/acids) | Moderate (Pd catalyst) |

| Scalability | Excellent (Homogeneous kinetics) | Good (Exotherm management required) | Difficult (Purification of isomers) |

| Atom Economy | Moderate (Boronic waste) | Low (Stoichiometric Mg salts) | High |

| Key Impurity | Homocoupling (Biaryl) | Endo-isomer (Double bond in ring) | Isomeric mixtures (3-enyl, 4-enyl) |

Detailed Experimental Protocols

Method A: The Suzuki-Miyaura Protocol (Recommended)

Rationale: This method locks the double bond position by using a pre-functionalized vinyl halide/triflate. It avoids the thermodynamic equilibration issues of dehydration.

Reagents:

-

4-Carboxyphenylboronic acid (1.1 equiv)

-

1-Chlorocyclopentene (1.0 equiv) [Note: Can be synthesized from cyclopentanone + PCl5]

-

Catalyst: Pd(dppf)Cl2 (1-3 mol%)

-

Base: K2CO3 (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Protocol:

-

Setup: Charge a 3-neck round bottom flask with 4-carboxyphenylboronic acid (16.6 g, 100 mmol), 1-chlorocyclopentene (10.2 g, 100 mmol), and K2CO3 (41.4 g, 300 mmol).

-

Inertion: Evacuate and backfill with Nitrogen (3x). Add degassed 1,4-dioxane (400 mL) and water (100 mL).

-

Catalysis: Add Pd(dppf)Cl2 (2.2 g, 3 mmol) under positive nitrogen flow.

-

Reaction: Heat to reflux (approx. 100°C) for 4–6 hours. Monitor by HPLC or TLC (mobile phase: 5% MeOH in DCM).

-